molecular formula C21H26FNO B2391988 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol CAS No. 364051-09-2

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol

Cat. No.: B2391988
CAS No.: 364051-09-2
M. Wt: 327.443
InChI Key: HLOOVTMYBRRYOP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a fluorophenylmethylideneamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol typically involves a multi-step process. One common method includes the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.

    Formation of Schiff Base: The next step involves the condensation of the alkylated phenol with 4-fluorobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of solid acid catalysts and in situ generation of isobutylene from tert-butyl alcohol or methyl tert-butyl ether can simplify the handling of reagents and improve safety .

Chemical Reactions Analysis

Types of Reactions

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imine group may interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the fluorophenylmethylideneamino group.

    2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions.

Uniqueness

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is unique due to the presence of the fluorophenylmethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

2,4-ditert-butyl-6-[(4-fluorophenyl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO/c1-20(2,3)15-11-17(21(4,5)6)19(24)18(12-15)23-13-14-7-9-16(22)10-8-14/h7-13,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOVTMYBRRYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=C(C=C2)F)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.